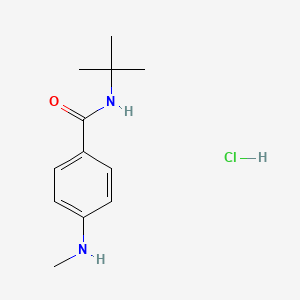

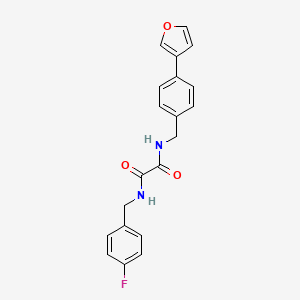

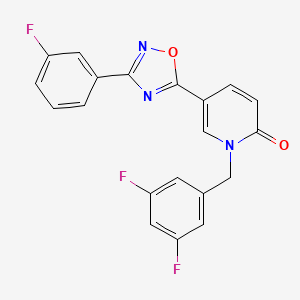

![molecular formula C13H21NO3 B2480427 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one CAS No. 1392110-10-9](/img/structure/B2480427.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one and its derivatives are involved in various synthetic processes. For instance, their hydrogenation over Raney nickel leads to 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be further converted into amides, Schiff bases, and isothiocyanates. These compounds are then used to produce derivatives with a 3-azabicyclo[3.3.1]nonane fragment (Moskalenko, Chashchin, & Boev, 2011). Additionally, condensation with difunctional nucleophiles results in spiro heterocyclic compounds, which upon treatment with anhydrous hydrogen chloride, lose the tert-butoxycarbonyl group, forming spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochlorides (Moskalenko & Boev, 2009).

Molecular Structure Analysis

The molecular structures and conformations of related 3-azabicyclononanes have been studied, revealing that these compounds typically adopt a chair-chair conformation with phenyl rings in an equatorial orientation. This information is crucial for understanding their reactivity and potential applications in medicinal chemistry (Kumaran et al., 1999).

Peptidomimetic Synthesis

These compounds are also utilized in the synthesis of constrained peptidomimetics, which are important in drug discovery. An example includes the synthesis of enantiomerically pure 2-azabicyclo[3.3.1]nonanes, which are key intermediates in constructing peptide analogs and glycosidase inhibitors (Moreno‐Vargas et al., 2003).

Potential in Pharmaceutical Studies

In the search for new pharmaceuticals, the synthesis of 2-azabicyclo[3.3.1]nonan-3-ones through a radical C-Carbonylation of methylcyclohexylamines highlights the potential of these compounds in pharmaceutical research (Vanejev, Teus, & Kauss, 2014).

Orientations Futures

The future directions of research on similar compounds involve the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. These compounds are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Mécanisme D'action

Target of Action

Similar compounds, such as 2-azabicyclo[331]nonanes, have been studied in the context of synthetic studies of macrocyclic diamine alkaloids . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .

Biochemical Pathways

Related compounds have been studied for their role in the synthesis of macrocyclic diamine alkaloids .

Propriétés

IUPAC Name |

tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSKTVHXBRKASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CCC(=O)C1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

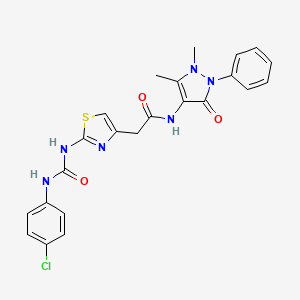

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

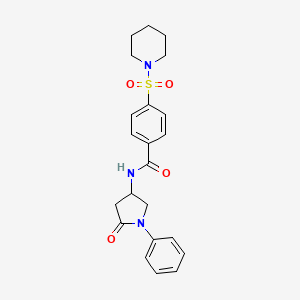

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

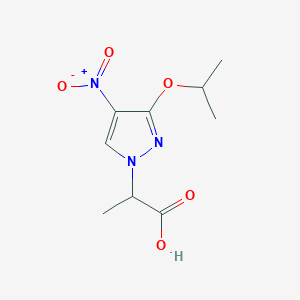

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)